1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
Description
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a heterocyclic compound featuring three distinct moieties:
- Triazolopyrimidine: A fused bicyclic system (C₅H₄N₄O) combining triazole and pyrimidine rings, often associated with biological activity.
- Azetidine: A strained four-membered nitrogen-containing ring (C₃H₅N), which may enhance conformational rigidity and binding affinity.
The compound’s synthesis likely involves multi-step coupling reactions, such as amide bond formation between the benzodioxine carbonyl and azetidine, followed by ether linkage of the triazolopyrimidine group.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-11-6-16(23-18(21-11)19-10-20-23)26-12-7-22(8-12)17(24)15-9-25-13-4-2-3-5-14(13)27-15/h2-6,10,12,15H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJARZZSPDQECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The benzodioxine moiety is known for its ability to interact with various biological targets, while the triazolopyrimidine component is recognized for its pharmacological properties.
Molecular Formula
- Molecular Formula : C18H16N4O4
- Molecular Weight : 356.35 g/mol
Pharmacological Effects
Research indicates that the compound exhibits significant activity as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE2. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various cellular signaling pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it has shown promise against:
- Breast Cancer
- Lung Cancer
- Leukemia
Case Studies and Research Findings
- In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic activity.
- Animal Models : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor size compared to control groups. Histopathological examinations revealed decreased mitotic figures and increased necrosis in treated tumors.
- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound modulates key signaling pathways such as the PI3K/Akt pathway, leading to enhanced apoptosis and reduced cell survival signals.
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related heterocycles from the provided evidence:
Key Observations :
- Core Diversity : The target compound integrates three heterocyclic systems, distinguishing it from simpler analogs like thiazolo-pyrimidines (11a) or imidazo-pyridines (1l). This complexity may enhance target selectivity but complicate synthesis .
- Functional Groups: The presence of a benzodioxine ether and triazolopyrimidine distinguishes the target from azetidinone derivatives (), which prioritize amide/hydrazide functionalities.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
- Methodological Answer : Multi-step synthesis involving condensation reactions (e.g., coupling 1,2,4-triazolo[1,5-a]pyrimidine derivatives with benzodioxine-carbonyl precursors) under controlled conditions. Use solvents like DMF or DMSO and catalysts such as sodium acetate or bases to facilitate intermediate formation . Monitor reaction progress via TLC/HPLC and employ recrystallization or column chromatography for purification .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign proton environments (e.g., azetidine methyl groups at δ ~2.24 ppm) and carbon shifts (e.g., carbonyl carbons at ~165–171 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1,700 cm⁻¹, CN stretch at ~2,200 cm⁻¹) .
- HRMS : Validate molecular weight and fragmentation patterns .
Q. How are common synthetic by-products identified and mitigated?
- Methodological Answer : By-products (e.g., incomplete coupling intermediates) are isolated via preparative HPLC or GC-MS. Adjust stoichiometry, reaction time, or temperature to suppress side reactions. For example, reducing excess reagents or using anhydrous conditions minimizes hydrolysis .
Advanced Research Questions
Q. How can computational methods predict reactivity or regioselectivity in derivatization reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. Tools like ICReDD’s reaction path search algorithms integrate experimental data to predict optimal conditions (e.g., solvent polarity, catalyst choice) for regioselective functionalization . Validate predictions with kinetic studies (e.g., Arrhenius plots) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-reference NMR/IR data with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities. For example, overlapping signals in crowded regions (δ 6.5–8.0 ppm) can be deconvoluted using high-field instruments or variable-temperature NMR .
Q. What experimental designs minimize variability in biological activity assays?
- Methodological Answer : Use statistical Design of Experiments (DoE) to optimize assay parameters (e.g., concentration ranges, incubation times). For IC₅₀ determination, apply response surface methodology (RSM) to identify critical variables (e.g., pH, temperature) and reduce noise . Include positive controls (e.g., known kinase inhibitors for triazolopyrimidine analogs) .
Q. How to analyze the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Degradation products (e.g., hydrolyzed azetidine or oxidized triazole rings) are quantified using mass spectrometry. Kinetic modeling (e.g., zero-/first-order decay) predicts shelf-life .
Notes
- Avoid unreliable sources (e.g., benchchem.com ) per guidelines.
- Advanced questions emphasize computational integration, contradiction resolution, and assay design.
- Methodological answers prioritize actionable protocols over theoretical definitions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
